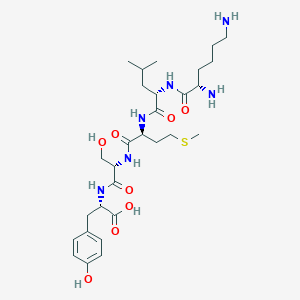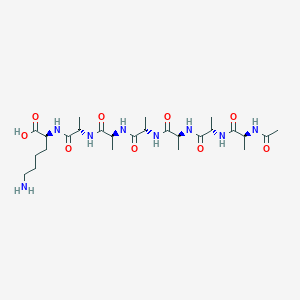
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine is a synthetic peptide composed of seven alanine residues and one lysine residue, with an acetyl group attached to the N-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (lysine) to the resin, followed by the stepwise addition of protected alanine residues. Each addition involves the coupling of the amino acid’s carboxyl group to the amino group of the growing peptide chain, facilitated by coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the acetyl group is introduced at the N-terminus using acetic anhydride or acetyl chloride. Finally, the peptide is cleaved from the resin and deprotected to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput synthesis and purification techniques, such as HPLC, ensures the production of high-purity peptides suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Oxidation: The lysine residue can be oxidized to form various derivatives, such as this compound sulfoxide.
Substitution: The acetyl group at the N-terminus can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under mild conditions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation: Results in oxidized derivatives of the peptide.
Substitution: Yields peptides with modified N-termini, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a drug delivery vehicle due to its biocompatibility and ability to penetrate cell membranes.
Materials Science: Explored for its use in the development of peptide-based hydrogels and nanomaterials for biomedical applications.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine involves its interaction with biological membranes and proteins. The peptide can insert into lipid bilayers, altering membrane properties and potentially facilitating the delivery of therapeutic agents. Additionally, the peptide can bind to specific protein targets, influencing their activity and stability. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: Similar structure but lacks the lysine residue, affecting its interaction with biological systems.
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-glutamine:
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-serine: Incorporates a serine residue, providing different functional group reactivity.
Uniqueness
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine is unique due to the presence of the lysine residue, which introduces a positive charge at physiological pH. This charge can enhance interactions with negatively charged biological molecules, such as nucleic acids and phospholipids, making it particularly useful in drug delivery and biomaterials research .
Eigenschaften
CAS-Nummer |
784139-92-0 |
|---|---|
Molekularformel |
C26H46N8O9 |
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C26H46N8O9/c1-12(28-18(7)35)20(36)29-13(2)21(37)30-14(3)22(38)31-15(4)23(39)32-16(5)24(40)33-17(6)25(41)34-19(26(42)43)10-8-9-11-27/h12-17,19H,8-11,27H2,1-7H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,41)(H,42,43)/t12-,13-,14-,15-,16-,17-,19-/m0/s1 |
InChI-Schlüssel |
BBEJHJPQYICKAM-FRKKCSITSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

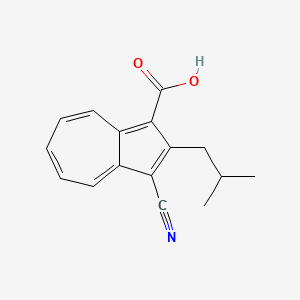
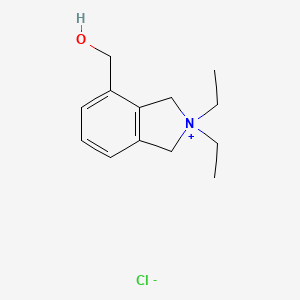
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
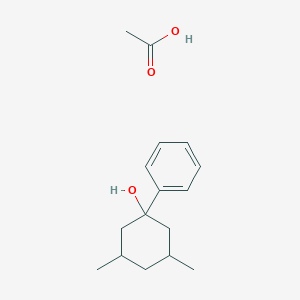
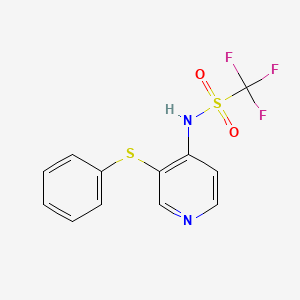
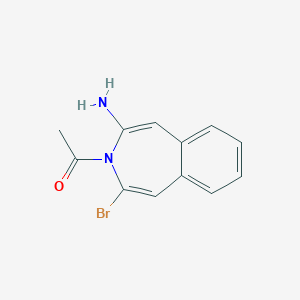
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
